N-(tert-Butoxycarbonyl)leucylmethioninamide
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Overview
Description
N-(tert-Butoxycarbonyl)leucylmethioninamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)leucylmethioninamide typically involves the protection of the amino group of leucine and methionine. The tert-butyloxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran, under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)leucylmethioninamide undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-(tert-Butoxycarbonyl)leucylmethioninamide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptide-based compounds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)leucylmethioninamide primarily involves the protection of amino groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily masking the reactivity of the amino group. Upon deprotection, the free amine is released, allowing it to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(tert-Butoxycarbonyl)leucylmethioninamide is unique due to its specific combination of leucine and methionine residues, which imparts distinct properties and reactivity. This compound is particularly valuable in peptide synthesis, where the Boc group provides effective protection for the amino groups .
Properties
CAS No. |
2280-68-4 |
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Molecular Formula |
C16H31N3O4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H31N3O4S/c1-10(2)9-12(19-15(22)23-16(3,4)5)14(21)18-11(13(17)20)7-8-24-6/h10-12H,7-9H2,1-6H3,(H2,17,20)(H,18,21)(H,19,22) |
InChI Key |
OJANTFFQNUJOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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